molecular formula C29H28F4N4O4 B8814215 4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-

4-Quinazolineacetic acid, 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-

Cat. No. B8814215
M. Wt: 572.5 g/mol
InChI Key: FWYSMLBETOMXAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08372972B2

Procedure details

Methyl {8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)-phenyl]-3,4-dihydroquinazolin-4-yl}acetate (64 g) is dissolved in 1,4-dioxane (450 ml) and 1N sodium hydroxide solution (325 ml) and stirred at room temperature for 2 h, then some of the solvent is distilled off at 30° C. in vacuo (400 ml). Subsequently, toluene (300 ml) is added and the phases are separated. The aqueous phase is washed with toluene (twice 150 ml), then the combined organic phases are extracted again with 1N sodium hydroxide solution (50 ml). The pH of the combined aqueous phases is adjusted to 7.5 with 2N hydrochloric acid (ca. 150 ml), then MIBK (150 ml) is added. The phases are separated, the aqueous phases are extracted again with MIBK (150 ml), then the combined MIBK phases are dried over sodium sulphate and concentrated at 45° C. A total of 64 g of (±)-{8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid are obtained in quantitative yield as an amorphous solid.

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([N:12]1[CH2:17][CH2:16][N:15]([C:18]3[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=3)[CH2:14][CH2:13]1)[N:8]([C:26]1[CH:31]=[C:30]([C:32]([F:35])([F:34])[F:33])[CH:29]=[CH:28][C:27]=1[O:36][CH3:37])[CH:7]2[CH2:38][C:39]([O:41]C)=[O:40].[OH-].[Na+]>O1CCOCC1>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([N:12]1[CH2:13][CH2:14][N:15]([C:18]3[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=3)[CH2:16][CH2:17]1)[N:8]([C:26]1[CH:31]=[C:30]([C:32]([F:35])([F:34])[F:33])[CH:29]=[CH:28][C:27]=1[O:36][CH3:37])[CH:7]2[CH2:38][C:39]([OH:41])=[O:40] |f:1.2|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
FC=1C=CC=C2C(N(C(=NC12)N1CCN(CC1)C1=CC(=CC=C1)OC)C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)OC
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
325 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
some of the solvent is distilled off at 30° C. in vacuo (400 ml)
ADDITION
Type
ADDITION
Details
Subsequently, toluene (300 ml) is added
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The aqueous phase is washed with toluene (twice 150 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases are extracted again with 1N sodium hydroxide solution (50 ml)
ADDITION
Type
ADDITION
Details
MIBK (150 ml) is added
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases are extracted again with MIBK (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined MIBK phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 45° C

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2C(N(C(=NC12)N1CCN(CC1)C1=CC(=CC=C1)OC)C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08372972B2

Procedure details

Methyl {8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-[2-methoxy-5-(trifluoromethyl)-phenyl]-3,4-dihydroquinazolin-4-yl}acetate (64 g) is dissolved in 1,4-dioxane (450 ml) and 1N sodium hydroxide solution (325 ml) and stirred at room temperature for 2 h, then some of the solvent is distilled off at 30° C. in vacuo (400 ml). Subsequently, toluene (300 ml) is added and the phases are separated. The aqueous phase is washed with toluene (twice 150 ml), then the combined organic phases are extracted again with 1N sodium hydroxide solution (50 ml). The pH of the combined aqueous phases is adjusted to 7.5 with 2N hydrochloric acid (ca. 150 ml), then MIBK (150 ml) is added. The phases are separated, the aqueous phases are extracted again with MIBK (150 ml), then the combined MIBK phases are dried over sodium sulphate and concentrated at 45° C. A total of 64 g of (±)-{8-fluoro-2-[4-(3-methoxyphenyl)piperazin-1-yl]-3-(2-methoxy-5-trifluoromethylphenyl)-3,4-dihydroquinazolin-4-yl}acetic acid are obtained in quantitative yield as an amorphous solid.

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([N:12]1[CH2:17][CH2:16][N:15]([C:18]3[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=3)[CH2:14][CH2:13]1)[N:8]([C:26]1[CH:31]=[C:30]([C:32]([F:35])([F:34])[F:33])[CH:29]=[CH:28][C:27]=1[O:36][CH3:37])[CH:7]2[CH2:38][C:39]([O:41]C)=[O:40].[OH-].[Na+]>O1CCOCC1>[F:1][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[C:9]([N:12]1[CH2:13][CH2:14][N:15]([C:18]3[CH:23]=[CH:22][CH:21]=[C:20]([O:24][CH3:25])[CH:19]=3)[CH2:16][CH2:17]1)[N:8]([C:26]1[CH:31]=[C:30]([C:32]([F:35])([F:34])[F:33])[CH:29]=[CH:28][C:27]=1[O:36][CH3:37])[CH:7]2[CH2:38][C:39]([OH:41])=[O:40] |f:1.2|

Inputs

Step One
Name
Quantity
64 g
Type
reactant
Smiles
FC=1C=CC=C2C(N(C(=NC12)N1CCN(CC1)C1=CC(=CC=C1)OC)C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)OC
Name
Quantity
450 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
Quantity
325 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
some of the solvent is distilled off at 30° C. in vacuo (400 ml)
ADDITION
Type
ADDITION
Details
Subsequently, toluene (300 ml) is added
CUSTOM
Type
CUSTOM
Details
the phases are separated
WASH
Type
WASH
Details
The aqueous phase is washed with toluene (twice 150 ml)
EXTRACTION
Type
EXTRACTION
Details
the combined organic phases are extracted again with 1N sodium hydroxide solution (50 ml)
ADDITION
Type
ADDITION
Details
MIBK (150 ml) is added
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phases are extracted again with MIBK (150 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined MIBK phases are dried over sodium sulphate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at 45° C

Outcomes

Product
Name
Type
product
Smiles
FC=1C=CC=C2C(N(C(=NC12)N1CCN(CC1)C1=CC(=CC=C1)OC)C1=C(C=CC(=C1)C(F)(F)F)OC)CC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 64 g
YIELD: CALCULATEDPERCENTYIELD 102.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.